5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine
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Overview
Description
The compound "5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine" is a complex molecule that falls within the realm of organic chemistry, specifically involving pyrimidine derivatives. Its structure suggests potential for interesting chemical reactions and properties due to the presence of various functional groups including allyl, methyl, and amine groups attached to a pyrimidin-2-amine core.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to obtain complex molecules with high specificity. For instance, the synthesis of fluorinated heterocyclic scaffolds, as mentioned in research, involves Michael addition and Mannich reaction, indicative of the complex reactions that might be involved in synthesizing compounds like the one (Revanna et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which helps in understanding the conformational differences and stabilization mechanisms through hydrogen bonding interactions. Similar structural analyses have been performed on benzyl-pyrimidinyl-amines, providing insights into the arrangement of molecules and their interactions (Odell et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of the compound can be influenced by its functional groups. For example, the allyl group might undergo reactions such as allylic substitution or participate in cycloaddition reactions. The pyrimidine core could engage in nucleophilic substitutions or act as a ligand in coordination chemistry. Studies on related compounds provide insights into such reactivities and the potential formation of novel structures (Brooke & Ferguson, 1986).
properties
IUPAC Name |
4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-6-methyl-5-prop-2-enylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-3-6-14-11(2)18-16(17)19-15(14)20-9-12-7-4-5-8-13(12)10-20/h3-5,12-13H,1,6-10H2,2H3,(H2,17,18,19)/t12-,13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAXAIHPJOLIN-BETUJISGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N2CC3CC=CCC3C2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N)N2C[C@H]3CC=CC[C@H]3C2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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